N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a cyclohexyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and cyclohexylacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methoxyaniline is dissolved in an appropriate solvent like dichloromethane, and cyclohexylacetyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-acetamide
- N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Uniqueness: N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-7-12(16)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYHJVZXBQRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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